molecular formula C8H4FNO3 B162665 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione CAS No. 134792-45-3

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

Cat. No. B162665
M. Wt: 181.12 g/mol
InChI Key: SLGAPWSWRLDIMS-UHFFFAOYSA-N
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Description

“6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione” is a chemical compound with the molecular formula C8H4FNO3. It has a molecular weight of 181.12 g/mol .

Scientific Research Applications

Herbicidal Activity and Synthesis

  • Synthesis and Herbicidal Activity : A study explored the synthesis of compounds structurally related to flumioxazin, including 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, for their herbicidal activity. These compounds were found to inhibit protoporphyrinogen oxidase, demonstrating potential as broad-spectrum herbicides with high efficacy and safety to crops. One compound, in particular, showed commercial levels of activity comparable to other herbicides in this class and was safe to various crops at certain application rates (Huang et al., 2005).

  • Crystal Structure Analysis : The crystal structure of flumioxazin was determined, providing insights into the molecular interactions that may underlie its herbicidal activity. This study contributes to understanding the structural basis of the herbicidal function of benzoxazine dione derivatives (Park et al., 2015).

Antimycobacterial Applications

  • Antimycobacterial Agents : Research has identified benzoxazine dione derivatives as promising antimycobacterial agents. A series of compounds, including those related to 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, exhibited in vitro activity against Mycobacterium tuberculosis and other mycobacterial strains, highlighting their potential in treating tuberculosis and related infections (Waisser et al., 2000).

Chemical Synthesis and Molecular Properties

  • Novel Synthesis Methods : Innovative methods for synthesizing benzoxazine dione derivatives, including 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione, have been developed to improve the efficiency and yield of these compounds. These methods facilitate the production of herbicides and potential pharmaceutical agents (Hai, 2007).

  • Luminescent Properties and Electron Transfer : Studies on related compounds, such as naphthalimide derivatives with piperazine substituents, have explored their luminescent properties and photo-induced electron transfer. These investigations contribute to a broader understanding of the molecular properties of benzoxazine diones and their potential applications in materials science (Gan et al., 2003).

properties

IUPAC Name

6-fluoro-1,3-benzoxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO3/c9-4-1-2-6-5(3-4)7(11)10-8(12)13-6/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGAPWSWRLDIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20602328
Record name 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione

CAS RN

134792-45-3
Record name 6-Fluoro-2H-1,3-benzoxazine-2,4(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20602328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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